5-Fluoro PB-22 6-hydroxyquinoline isomer

Description

Properties

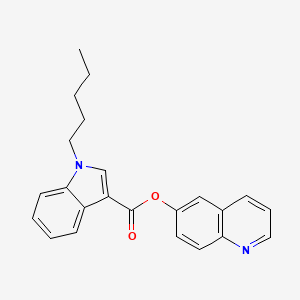

Molecular Formula |

C23H22N2O2 |

|---|---|

Molecular Weight |

358.4 g/mol |

IUPAC Name |

quinolin-6-yl 1-pentylindole-3-carboxylate |

InChI |

InChI=1S/C23H22N2O2/c1-2-3-6-14-25-16-20(19-9-4-5-10-22(19)25)23(26)27-18-11-12-21-17(15-18)8-7-13-24-21/h4-5,7-13,15-16H,2-3,6,14H2,1H3 |

InChI Key |

KDWWTTHVTXGQLC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCN1C=C(C2=CC=CC=C21)C(=O)OC3=CC4=C(C=C3)N=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PB-22 6-hydroxyquinoline isomer involves the esterification of 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid with 6-hydroxyquinoline. The reaction typically requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the ester bond formation .

Industrial Production Methods

Industrial production of PB-22 6-hydroxyquinoline isomer follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The compound is usually produced in a crystalline solid form and stored at low temperatures to maintain stability .

Chemical Reactions Analysis

Hydrolysis and Transesterification

The ester linkage in quinolin-6-yl 1-pentyl-1H-indole-3-carboxylate undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives. During gas chromatography–mass spectrometry (GC-MS) analysis, transesterification artifacts form in the presence of methanol or ethanol, leading to methyl/ethyl ester byproducts .

Oxidation Reactions

The pentyl chain and indole ring are susceptible to oxidative modifications. Cytochrome P450 enzymes in human liver microsomes metabolize the compound via ω-hydroxylation and subsequent oxidation of the alkyl side chain .

Thermal Degradation and Fragmentation

Under high temperatures (e.g., GC-MS conditions), the compound undergoes α-cleavage at the carbonyl group, producing diagnostic fragment ions:

Further fragmentation releases CO, yielding m/z 204 .

Fragmentation Pattern

| m/z | Ion | Proposed Structure |

|---|---|---|

| 376 | Molecular ion ([M]⁺) | Intact quinolin-6-yl 1-pentyl-1H-indole-3-carboxylate |

| 232 | [M – C₉H₈N₂O]⁺ | N-1-pentyl-indolylacylium ion |

| 204 | [232 – CO]⁺ | Deacylated indole fragment |

Metabolic Pathways

In vivo, the compound is metabolized into polar derivatives for excretion. Key pathways include:

-

Ester hydrolysis : Cleavage of the quinolin-6-yl ester to form 1-pentyl-1H-indole-3-carboxylic acid .

-

Alkyl chain oxidation : ω- and ω-1 hydroxylation followed by dehydrogenation to carboxylic acids .

Major Metabolites

Receptor-Binding Interactions

While not a traditional chemical reaction, the compound’s agonism at CB1/CB2 receptors involves non-covalent interactions:

-

Hydrophobic binding : The pentyl chain and quinoline moiety interact with transmembrane helices of CB1 via van der Waals forces .

-

Aromatic stacking : The indole ring engages in π-π interactions with receptor residues (e.g., Phe174) .

Stability Under Ambient Conditions

The compound degrades under prolonged exposure to:

-

UV light : Photooxidation of the indole ring.

-

Moisture : Hydrolysis of the ester bond.

Scientific Research Applications

PB-22 6-hydroxyquinoline isomer is used extensively in scientific research, particularly in the fields of:

Biology: To study the interaction of synthetic cannabinoids with biological receptors.

Medicine: Investigating the potential therapeutic effects and toxicological properties of synthetic cannabinoids.

Industry: Used in the development of new synthetic cannabinoids and related compounds.

Mechanism of Action

The mechanism of action of PB-22 6-hydroxyquinoline isomer involves its interaction with cannabinoid receptors in the body. The compound binds to these receptors, mimicking the effects of natural cannabinoids. This interaction influences various molecular pathways, leading to the physiological and pharmacological effects observed .

Comparison with Similar Compounds

Indole-Based Analogues

- Methyl-1-pentyl-1H-indole-3-carboxylate (): This analog lacks the quinoline moiety, replacing it with a simple methyl ester.

- 3-(Phenylselenyl)-1H-indole-6-carboxylate (): Features a phenylselenyl group at the indole 3-position instead of quinoline. The selenium atom introduces distinct redox properties and polarizability, which may alter metabolic stability or electronic interactions compared to the quinoline-based ester .

Quinoline-Based Analogues

- Methyl quinoline-3-carboxylate (CAS 53951-84-1, ): A simpler quinoline derivative esterified at the 3-position. The absence of the indole-pentyl system reduces steric bulk and may limit receptor selectivity compared to the target compound .

- 1-[(2-Chloroquinolin-3-yl)methyl]-6-fluoro-5-methyl-3-(2-oxo-1,2-dihydropyridin-3-yl)-1H-indole-2-carboxylic acid (): This complex analog includes a chloroquinoline group at the indole 1-position and a fluorinated indole core.

Key Structural Differences and Implications

Electronic and Computational Insights

While direct computational data for quinolin-6-yl1-pentyl-1H-indole-3-carboxylate are absent in the evidence, methodologies from density functional theory (DFT) studies () could predict its electronic properties. For example:

- The exact exchange component in hybrid functionals () might accurately model the quinoline-indole system’s electron density, critical for understanding binding interactions .

- Correlation-energy functionals () could estimate dispersion forces between the pentyl chain and hydrophobic receptor pockets .

Biological Activity

Quinolin-6-yl1-pentyl-1H-indole-3-carboxylate, a synthetic cannabinoid, has garnered attention for its biological activity, particularly its interaction with cannabinoid receptors and its pharmacological effects. This article reviews the current understanding of its biological activity, focusing on receptor interactions, pharmacodynamics, and relevant case studies.

Chemical Structure and Properties

Quinolin-6-yl1-pentyl-1H-indole-3-carboxylate belongs to a class of compounds known as synthetic cannabinoids. The structure is characterized by a quinoline moiety linked to a pentyl chain and an indole carboxylate group. This structural configuration is crucial for its binding affinity to cannabinoid receptors.

Cannabinoid Receptor Binding

Research indicates that quinolin-6-yl1-pentyl-1H-indole-3-carboxylate exhibits significant binding affinity to the cannabinoid type 1 (CB1) receptor. The binding affinity is influenced by the length and branching of the alkyl chain attached to the indole structure. Studies have shown that modifications to the N-pentyl group can enhance receptor affinity, suggesting that hydrophobic interactions play a key role in binding efficacy .

Behavioral and Physiological Impact

Studies conducted on animal models have demonstrated that quinolin-6-yl1-pentyl-1H-indole-3-carboxylate affects various physiological parameters, including:

- Sensorimotor Responses : Significant alterations in visual, acoustic, and tactile responses have been observed following administration.

- Nociceptive Threshold : The compound has been linked to changes in pain perception, indicating potential analgesic properties.

- Core Temperature : Administration results in hypothermic effects, which are common among cannabinoids.

In one study, pretreatment with a selective 5-HT2A receptor antagonist partially mitigated some of these effects, suggesting a complex interaction between cannabinoid receptors and serotonergic systems .

Case Study Analysis

A notable case study involved the administration of quinolin-6-yl1-pentyl-1H-indole-3-carboxylate in CD-1 male mice. The results highlighted:

| Parameter | Effect |

|---|---|

| Sensorimotor Disruption | Significant alteration observed |

| Antinociception | Notable reduction in pain threshold |

| Hypothermic Response | Core temperature decreased |

| Respiratory Impairment | Observed but not prevented by antagonists |

These findings underscore the compound's multifaceted biological activity and its potential implications for therapeutic applications .

Q & A

Basic Research Questions

Q. What are the preferred synthetic routes for quinolin-6-yl 1-pentyl-1H-indole-3-carboxylate?

- Methodology : Synthesis often involves base-promoted ring-expansion reactions of indolone derivatives. For example, ethyl 1-(3-(tert-butoxy)-3-oxo-1-phenylprop-1-en-1-yl)-3-hydroxy-2-oxoindoline-3-carboxylate (a precursor) can undergo selective C2−N1 ring expansion under basic conditions to yield quinoline derivatives . Alternative routes may employ coupling reactions between functionalized indole and quinoline moieties, using pentyl chains introduced via alkylation or substitution reactions .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming the indole and quinoline backbone, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight and fragmentation patterns. For example, HRMS data with exact mass measurements (e.g., m/z 1532.05076 au for related quinolines) ensures structural integrity . Infrared (IR) spectroscopy can identify carbonyl (C=O) and aromatic stretching vibrations.

Q. What molecular targets or biological pathways are associated with quinolin-6-yl indole carboxylates?

- Methodology : These compounds are studied for interactions with cannabinoid receptors (e.g., CB1/CB2) due to structural similarities with synthetic cannabinoids. In silico docking studies using software like AutoDock or Schrödinger Suite can predict binding affinities. For example, quinolone derivatives with fluoropentyl chains show selective binding to CB1 receptors . Experimental validation involves competitive binding assays using radiolabeled ligands (e.g., [³H]CP-55,940) .

Advanced Research Questions

Q. How can researchers differentiate structural isomers of quinolinyl-substituted indole carboxylates?

- Methodology : Analytical differentiation requires hyphenated techniques such as LC-MS/MS and GC-MS with electron ionization (EI). For instance, isomers like 5F-PB-22 and its analogs are distinguished via retention time shifts and fragmentation patterns (e.g., m/z 153.0 for fluoropentyl fragments) . Nuclear Overhauser Effect (NOE) NMR experiments can resolve positional ambiguities in quinoline substitution patterns.

Q. What computational strategies predict the stability and reactivity of quinolin-6-yl 1-pentyl-1H-indole-3-carboxylate under physiological conditions?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties and potential degradation pathways. Molecular dynamics simulations in simulated biological matrices (e.g., blood plasma) assess hydrolytic stability. For example, ester linkages in carboxylates are prone to enzymatic hydrolysis, which can be modeled using software like GROMACS .

Q. How do structural modifications (e.g., fluorination, alkyl chain length) impact pharmacokinetic properties?

- Methodology : Structure-Activity Relationship (SAR) studies systematically vary substituents (e.g., fluoropentyl vs. pentyl chains) and measure changes in LogP (lipophilicity), metabolic stability (via liver microsomes), and plasma protein binding. Fluorination at the pentyl chain (as in 5F-PB-22) enhances metabolic resistance, quantified using LC-MS-based half-life assays .

Q. What experimental precautions are required for handling light-sensitive indole-quinoline hybrids?

- Methodology : Store compounds in amber vials under inert gas (argon/nitrogen) at –20°C to prevent photodegradation and oxidation. Use gloveboxes for air-sensitive reactions and confirm purity via HPLC (>95% by area normalization) before biological testing. Safety protocols include wearing nitrile gloves and using fume hoods to avoid inhalation of fine powders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.